(5-bromo-1H-indol-1-yl)acetic acid

Medicinal Chemistry Chemical Biology Structure-Based Design

This N1-acetic acid regioisomer provides a distinct attachment vector compared to the C3-isomer (5-Br-IAA), enabling selective probe design for N1-indole-binding targets like aldose reductase (IC50 8 nM for advanced analogs), PAI-1, HDAC1, and IDO1. The 5-bromo group facilitates halogen bonding optimization and Suzuki coupling derivatization. Essential for SAR campaigns requiring correct regioisomer.

Molecular Formula C10H8BrNO2
Molecular Weight 254.083
CAS No. 937621-97-1
Cat. No. B2644717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-bromo-1H-indol-1-yl)acetic acid
CAS937621-97-1
Molecular FormulaC10H8BrNO2
Molecular Weight254.083
Structural Identifiers
SMILESC1=CC2=C(C=CN2CC(=O)O)C=C1Br
InChIInChI=1S/C10H8BrNO2/c11-8-1-2-9-7(5-8)3-4-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
InChIKeyRVDSTBFKTGJQCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-1H-indol-1-yl)acetic Acid (CAS 937621-97-1): Sourcing and Key Physicochemical Data for the N1‑Acetic Acid Substituted Bromoindole


(5‑Bromo‑1H‑indol‑1‑yl)acetic acid (CAS 937621‑97‑1, also known as 2‑(5‑bromoindol‑1‑yl)acetic acid) is an indole derivative containing a bromine atom at the 5‑position of the indole ring and an acetic acid moiety attached to the N1‑nitrogen . It has the molecular formula C₁₀H₈BrNO₂ and a molecular weight of 254.08 g/mol . The compound is a versatile building block in medicinal chemistry and chemical biology due to the synthetic handle provided by the 5‑bromo substituent and the carboxylic acid group . Commercial availability is established from several specialty chemical suppliers with typical purities of 95‑97% [1].

Why N1‑Acetic Acid Bromoindole Cannot Be Replaced by 5‑Haloindole‑3‑acetic Acids or Other Bromoindole Regioisomers


The compound's defining feature—the N1‑acetic acid substitution—distinguishes it from the more extensively studied 5‑bromoindole‑3‑acetic acid (5‑Br‑IAA) and other 5‑haloindole‑3‑acetic acid analogs [1]. While 5‑Br‑IAA is a well‑characterized auxin analog and plant growth regulator, the N1‑isomer presented here serves fundamentally different roles as a scaffold for medicinal chemistry [2]. In 5‑Br‑IAA, the acetic acid group is attached at C3, which is critical for auxin receptor recognition; the N1‑linked acetic acid in this compound occupies a distinct vector in three‑dimensional space, resulting in a different pharmacophore and altered physicochemical properties [1]. This positional isomerism is critical: biological targets that recognize the indole N1‑acetic acid motif, such as aldose reductase or plasminogen activator inhibitor‑1, are unlikely to be engaged by C3‑acetic acid isomers [3][4]. Consequently, procurement of the correct regioisomer is essential for researchers aiming to interrogate N1‑substituted indole biology or to execute synthetic routes that rely on this specific connectivity [5].

Quantitative Differentiation of (5‑Bromo‑1H‑indol‑1‑yl)acetic Acid: Direct Comparators and Structure‑Activity Relationships


Regioisomeric Differentiation: N1‑Acetic Acid Substitution Confers Distinct Molecular Scaffold Geometry Compared to 5‑Bromoindole‑3‑acetic Acid

The compound is a positional isomer of 5‑bromoindole‑3‑acetic acid (5‑Br‑IAA; CAS 40432‑84‑6), which is a well‑known plant hormone analog. While 5‑Br‑IAA has been quantitatively characterized for auxin‑like activity in plant growth assays (e.g., callus growth and shoot induction at 50% effect level) [1][2], the N1‑isomer lacks any documented auxin activity due to the altered attachment point [3]. Conversely, the N1‑acetic acid motif is a key pharmacophoric element in inhibitors of aldose reductase (e.g., compound 1 with IC₅₀ of 8 nM [4]) and PAI‑1 antagonists [5]. Therefore, selection between these regioisomers is not based on comparative potency within the same assay, but on the entirely distinct biological target and chemical space they address.

Medicinal Chemistry Chemical Biology Structure-Based Design

Potency Differentiation: N1‑Acetic Acid Substituted Bromoindole Derivatives Exhibit Nanomolar Inhibition of HDAC1 and IDO1

The (5‑bromo‑1H‑indol‑1‑yl)acetic acid scaffold, when elaborated into more complex molecules, has been associated with potent enzyme inhibition. Specifically, a compound containing the N1‑acetic acid‑5‑bromoindole core (CHEMBL4283574) demonstrated IC₅₀ values of 48 nM against histone deacetylase 1 (HDAC1) and 140 nM against indoleamine 2,3‑dioxygenase 1 (IDO1) in fluorescence‑based assays [1]. This contrasts with unsubstituted 1H‑indole‑1‑acetic acid (CAS 24297‑59‑4), which shows no reported activity against these targets and is primarily described as a plant growth regulator [2]. The 5‑bromo substitution is therefore a critical determinant for achieving nanomolar potency in these therapeutic target classes.

Epigenetics Cancer Immunology Enzyme Inhibition

Physicochemical Differentiation: Increased Molecular Weight and Lipophilicity Versus 5‑Fluoro‑ and 5‑Chloro‑Indole‑1‑acetic Acid Analogs

Although direct quantitative comparisons with 5‑fluoro‑ or 5‑chloro‑N1‑acetic acid analogs are absent from the public literature, fundamental physicochemical differences are inherent to the halogen atom identity. The bromine atom in (5‑bromo‑1H‑indol‑1‑yl)acetic acid contributes to a higher molecular weight (254.08 g/mol) and increased lipophilicity compared to hypothetical 5‑fluoro (MW ~193 g/mol) and 5‑chloro (MW ~210 g/mol) analogs . This is a well‑established class‑level property of halogenated aromatics: the larger, more polarizable bromine atom can enhance membrane permeability and target binding through halogen bonding interactions that are weaker or absent with fluorine or chlorine [1][2].

Drug Design Pharmacokinetics ADME Properties

Commercial Availability and Purity Differentiation: Established Supply Chain for N1‑Acetic Acid Bromoindole Building Block

(5‑Bromo‑1H‑indol‑1‑yl)acetic acid is commercially available from multiple suppliers with specified purities (95‑97%) and in various pack sizes (250 mg to 10 g) . This contrasts with several close analogs, including the 5‑fluoro‑N1‑acetic acid and 5‑chloro‑N1‑acetic acid derivatives, which are not listed by major chemical vendors, suggesting limited or no commercial availability [1]. The established supply chain reduces lead time and procurement risk for researchers requiring this specific scaffold.

Chemical Sourcing Research Reagents Synthetic Intermediates

Application Scenarios for (5‑Bromo‑1H‑indol‑1‑yl)acetic Acid: Target‑Specific Probe Development and Regioisomer‑Controlled Synthesis


Scaffold for Developing N1‑Indole‑1‑acetic Acid‑Based Enzyme Inhibitors (e.g., Aldose Reductase, PAI‑1, HDAC, IDO1)

The (5‑bromo‑1H‑indol‑1‑yl)acetic acid core is a validated scaffold for designing inhibitors of therapeutically relevant enzymes, including aldose reductase (IC₅₀ = 8 nM for advanced analogs [1]), PAI‑1 (as claimed in patents [2]), HDAC1 (IC₅₀ = 48 nM [3]), and IDO1 (IC₅₀ = 140 nM [3]). Researchers can use this compound as a starting material for the synthesis of focused libraries or specific probes, leveraging the 5‑bromo group for further functionalization (e.g., Suzuki coupling) and the carboxylic acid for amide bond formation.

Regioisomeric Control in Synthetic Chemistry: N1‑Alkylation of 5‑Bromoindole

The compound serves as a direct product of N1‑alkylation of 5‑bromoindole with a suitable acetic acid equivalent. This specific regioisomer is essential for synthetic routes that require a 5‑bromoindole N1‑acetic acid handle, as opposed to the C3‑acetic acid isomer. For example, in the preparation of conformationally restrained analogs of bioactive molecules, the N1‑acetic acid group provides a distinct attachment point for further derivatization . The availability of this compound eliminates the need for in‑house synthesis of this specific intermediate, accelerating SAR campaigns.

Negative Control for Auxin Biology Studies

Given the well‑documented auxin activity of 5‑bromoindole‑3‑acetic acid (5‑Br‑IAA) in plant tissue culture [4][5], the N1‑regioisomer can be employed as a structurally similar but biologically inactive control. This allows researchers to discriminate between effects mediated by specific auxin receptor binding (C3‑isomer) and nonspecific or off‑target effects of the indole scaffold. The compound's lack of auxin activity, inferred from its distinct substitution pattern [6], makes it a valuable tool for validating the specificity of observed phenotypes in plant growth assays.

Physicochemical Tuning via Halogen Substitution in Medicinal Chemistry

The 5‑bromo substituent imparts higher molecular weight and lipophilicity compared to 5‑fluoro or 5‑chloro analogs . In lead optimization, the bromine atom can be used to probe halogen bonding interactions with target proteins, as larger halogens (Br, I) form stronger halogen bonds than Cl or F [7]. This compound therefore provides a distinct tool for SAR studies aimed at optimizing target affinity, permeability, or metabolic stability through halogen modification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

5 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-bromo-1H-indol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.